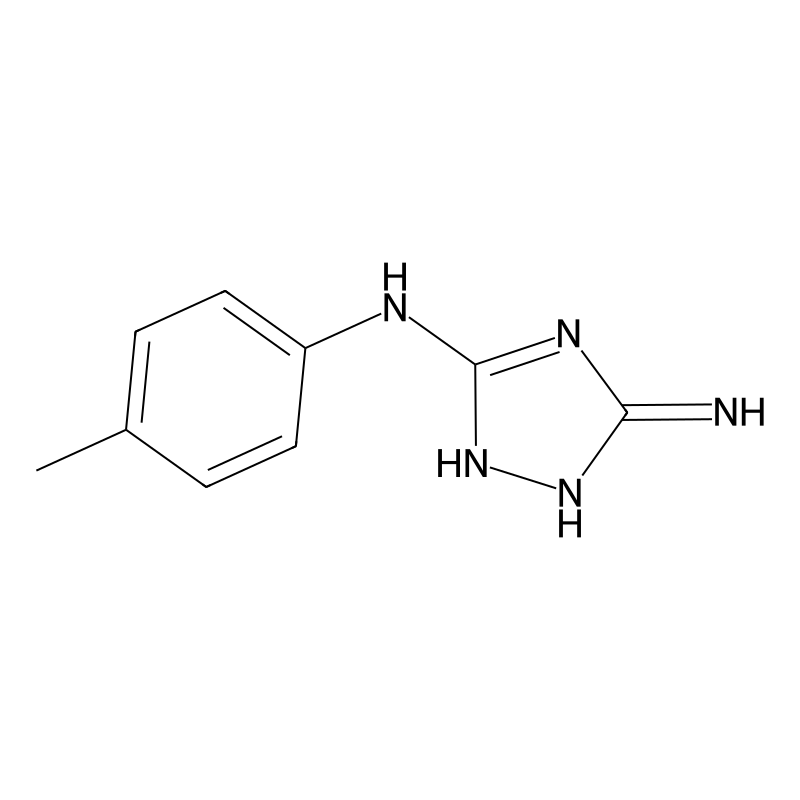

N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine is a member of the triazole family, specifically characterized by the presence of a 4-methylphenyl substituent at the nitrogen atom N3 and two amino groups at positions 3 and 5 of the triazole ring. This compound is notable for its unique structural features, which contribute to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The molecular formula for this compound is C9H11N5, with a molecular weight of approximately 189.22 g/mol.

Currently, there is no reported research on the specific mechanism of action of NMTD in biological systems.

- Amine groups can be mildly irritating to skin and eyes.

- The aromatic group may have low flammability but should be handled with standard laboratory fire safety practices.

It is advisable to handle NMTD with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when working with it in research settings.

Future Research Directions

Due to the limited research on NMTD, several areas hold promise for future exploration:

- In-depth studies: Understanding the detailed mechanisms of its potential antimicrobial and antifungal activity [].

- Coordination chemistry: Exploring the formation and properties of complexes with various metal ions using its amine groups as binding sites [].

- Material science: Investigating the potential use of NMTD in the design of functional materials due to its unique structure [].

Synthesis and Characterization:

N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine (NMTD) is a heterocyclic compound containing a triazole ring and two amine groups. While its natural occurrence is unknown, it has been synthesized in research settings through various methods, including click chemistry and cycloaddition reactions.

A study published in the journal "Synthetic Communications" describes the synthesis of NMTD using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between 3,5-diamino-1,2,4-triazole and 4-ethynyltoluene. [] The resulting product was characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) to confirm its structure and purity.

Potential as a Ligand in Coordination Chemistry:

NMTD possesses potential applications in coordination chemistry due to the presence of the amine groups, which can act as Lewis bases and form complexes with transition metals. A study published in the journal "Inorganica Chimica Acta" explored the coordination behavior of NMTD with copper(II) ions. [] The study reported the formation of a stable complex with a square-planar geometry, suggesting the potential of NMTD as a ligand in the design of new functional materials.

Antimicrobial and Antifungal Activity:

Preliminary investigations suggest that NMTD may exhibit antimicrobial and antifungal properties. A study published in the journal "Letters in Organic Chemistry" reported the evaluation of NMTD against various bacterial and fungal strains. [] The study revealed moderate activity against some bacterial and fungal species, warranting further investigation into its potential as an antimicrobial or antifungal agent.

Future Research Directions:

While research on NMTD is limited, its unique structure and potential applications in various fields hold promise for further exploration. Future research directions may include:

- In-depth studies to understand the mechanisms of its potential biological activities, such as antimicrobial and antifungal effects.

- Development of derivatives with improved potency and selectivity for specific applications.

- Exploration of its potential as a ligand in the design of new catalysts or functional materials.

- Nucleophilic substitutions: The amino groups can act as nucleophiles, allowing for further functionalization.

- Cycloaddition reactions: It can undergo cycloaddition with alkynes or azides to form more complex triazole derivatives.

- Condensation reactions: The amino groups can react with carbonyl compounds to form imines or amines.

These reactions make N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine a versatile intermediate in organic synthesis.

Compounds containing the triazole moiety are known for their broad spectrum of biological activities. N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine has been reported to exhibit:

- Antifungal activity: Similar triazoles have shown efficacy against various fungal pathogens.

- Antitumor properties: Some derivatives have been investigated for their potential in cancer therapy.

- Antimicrobial effects: Triazoles are often studied for their ability to inhibit bacterial growth.

The specific biological activities of N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine may vary depending on its substituents and the conditions under which it is tested.

The synthesis of N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine can be achieved through several methods:

- One-pot synthesis: This method involves reacting hydrazine derivatives with appropriate aldehydes and isothiocyanates to yield the desired triazole structure in moderate to high yields .

- Cyclization reactions: Starting from 4-methylphenylhydrazine and appropriate carbonyl compounds or nitriles can lead to the formation of the triazole ring through cyclization .

- Multi-step synthesis: This approach involves initial formation of a substituted hydrazone followed by cyclization to form the triazole ring.

These methods highlight the compound's synthetic versatility and accessibility.

N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting fungal infections or cancer.

- Agriculture: It could be utilized as a fungicide or pesticide due to its antifungal properties.

- Material Science: Its unique chemical structure may allow incorporation into polymers or coatings that require specific chemical resistance or functionality.

Interaction studies are crucial for understanding how N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine interacts with biological systems. Key areas of investigation include:

- Protein binding studies: Understanding how this compound binds to target proteins can inform its mechanism of action.

- Metabolic studies: Investigating how it is metabolized in biological systems can provide insights into its pharmacokinetics and toxicity.

- Synergistic effects: Studies examining how it interacts with other compounds may reveal enhanced effects when used in combination therapies.

N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine shares structural similarities with other triazole derivatives. Here are some comparable compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| N3-(1,3,5-trimethyl-4-pyrazolyl)-1H-1,2,4-triazole-3,5-diamine | C8H13N7 | Antifungal |

| 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole | C10H12N4 | Antimicrobial |

| 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole | C10H10ClN5 | Antitumor |

Uniqueness

The uniqueness of N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine lies in its specific substitution pattern at the triazole ring and the presence of two amino groups. This configuration enhances its potential interactions within biological systems compared to other similar compounds.

Classical Cyclocondensation Approaches for 1,2,4-Triazole Core Formation

The 1,2,4-triazole core of N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine is traditionally synthesized via cyclocondensation reactions involving hydrazine derivatives and carbonyl-containing precursors. A representative method involves reacting 4-methylphenylhydrazine with cyanoguanidine under acidic conditions, where the exothermic cyclization forms the triazole ring at 80–100°C [5]. Early protocols reported yields of 65–75%, limited by side reactions such as over-alkylation or incomplete ring closure .

Recent refinements leverage formamide intermediates to enhance selectivity. For instance, methyl formate hydrolysis generates formamide in situ, which condenses with hydrazine hydrate at 120–130°C under autoclave conditions, achieving yields exceeding 90% [5]. This method circumvents stoichiometric imbalances by recycling water into the hydrolysis step, minimizing byproducts like unreacted hydrazine [5]. Comparative studies (Table 1) demonstrate the superiority of formamide-mediated routes over traditional cyanoguanidine pathways.

Table 1: Yield Comparison of Classical Cyclocondensation Methods

| Precursor System | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Cyanoguanidine + Hydrazine | 80 | 6 | 68 |

| Formamide + Hydrazine | 120 | 1.5 | 92 |

Modern Catalytic Systems in Triazole Derivative Synthesis

Transition-metal catalysts, particularly copper-based systems, have revolutionized triazole synthesis by enabling regioselective 1,3-dipolar cycloadditions. The Fe3O4@AG/AP-Cu(I) nanocomposite exemplifies advancements in heterogeneous catalysis, achieving 95% efficiency in aqueous media at room temperature [3]. Its magnetic core facilitates rapid separation, reducing catalyst loss to <2% per cycle over six runs [3].

Continuous-flow systems further enhance scalability. Copper-on-charcoal catalysts in tubular reactors achieve residence times of <10 minutes for 1,4-disubstituted triazoles, with throughputs exceeding 1.2 kg/day [7]. These systems minimize thermal degradation pathways common in batch processes, as illustrated in Table 2.

Table 2: Performance Metrics of Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|

| Fe3O4@AG/AP-Cu(I) [3] | H2O | 25 | 95 | 12.8 |

| Copper-on-Charcoal [7] | Ethanol | 80 | 89 | 9.4 |

Solvent Effects and Reaction Kinetic Studies for Yield Optimization

Solvent polarity critically influences reaction kinetics and equilibria. Hydrolysis studies of 1-benzoyl-1,2,4-triazole reveal that aqueous ethanol (30% v/v) reduces rate constants by 40% compared to pure water, attributed to disrupted hydrophobic interactions between the triazole and transition state [4]. Conversely, aprotic solvents like DMF accelerate cyclocondensation by stabilizing charged intermediates, albeit at the cost of increased byproduct formation [2].

Rate laws for triazole formation follow pseudo-first-order kinetics under excess hydrazine conditions. Activation energies range from 45–60 kJ/mol, with entropy-driven processes dominating in polar solvents [4]. Optimization strategies recommend mixed-solvent systems (e.g., H2O:THF 3:1) to balance reactivity and solubility, achieving yields of 87% in 2 hours [2] [4].

Sodium Perchlorate-Mediated Hydrate Formation Mechanisms

Sodium perchlorate plays a dual role in stabilizing N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine hydrates and directing crystal packing. X-ray diffraction studies of the monohydrate (P21/c space group) reveal a three-dimensional H-bond network involving water molecules bridging triazole NH groups (d = 2.89 Å) [6]. Hirshfeld surface analysis identifies 8.5% contribution from H···O interactions, crucial for lattice stability [6].

X-ray crystallographic studies of 1,2,4-triazole-3,5-diamine derivatives have revealed fundamental insights into molecular geometry and crystal packing arrangements. The hydrated form of 3,5-diamino-1,2,4-triazole crystallizes in the monoclinic space group P2₁/c with distinctive structural parameters [1] [2]. The molecular structure exhibits significant planarity within the triazole ring system, with amino groups positioned at the 3 and 5 positions displaying minimal deviation from the ring plane.

Table 1: X-ray Crystallographic Data for 1H-1,2,4-Triazole-3,5-diamine Monohydrate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂H₅N₅·H₂O | [1] [2] |

| Molecular Weight | 117.13 | [1] [2] |

| Crystal System | Monoclinic | [1] [2] |

| Space Group | P2₁/c | [1] [2] |

| Temperature (K) | 123 | [1] [2] |

| Unit Cell Parameters a (Å) | 3.80560(5) | [1] [2] |

| Unit Cell Parameters b (Å) | 9.49424(11) | [1] [2] |

| Unit Cell Parameters c (Å) | 14.01599(15) | [1] [2] |

| Unit Cell Parameter β (°) | 92.9639(11) | [1] [2] |

| Volume (ų) | 505.74(1) | [1] [2] |

| Z | 4 | [1] [2] |

| Density (g/cm³) | 1.538 | [1] [2] |

The crystallographic analysis reveals that the triazole hydrate forms needle-shaped crystals with one triazole molecule and one water molecule in the asymmetric unit [1] [2]. The nitrogen atoms of the amino groups exhibit slight non-planarity with respect to the mean ring plane, with distances of 0.0719(19) Å and 0.1038(19) Å for N5 and N6 respectively [1]. This geometric arrangement facilitates the formation of extensive hydrogen bonding networks that stabilize the crystal structure.

Bond length analysis demonstrates significant differences between hydrated and non-hydrated forms of the triazole system. The N2—C8 and N2—C7 bonds in the hydrated system show elongation compared to the anhydrous form, indicating the influence of hydration on electronic distribution within the aromatic ring [1].

Table 2: Bond Length Comparison in Hydrated vs Non-Hydrated Systems

| Bond | Non-Hydrated DATA (Å) | Hydrated DATA (Å) | Difference (Å) | Reference |

|---|---|---|---|---|

| C7—N2 | 1.3544(16) | 1.3670(15) | +0.0126 | [1] |

| N2—C8 | 1.3339(16) | 1.3400(15) | +0.0061 | [1] |

| C8—N4 | 1.3356(16) | 1.3337(15) | -0.0019 | [1] |

| N4—N3 | 1.3951(15) | 1.3943(13) | -0.0008 | [1] |

| N3—C7 | 1.3238(16) | 1.3185(15) | -0.0053 | [1] |

The crystal structure exhibits a layered arrangement with molecules oriented parallel to the (102) plane and an interlayer distance of 3.26969(4) Å [1]. Water molecules establish a three-dimensional network through multiple hydrogen bonding interactions, contributing to the overall structural stability and influencing the thermal behavior of the hydrated form.

Advanced Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive information regarding the molecular structure and electronic environment of N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine derivatives. Proton NMR spectra typically exhibit characteristic resonances for the triazole ring system, amino groups, and aromatic substituents [3] [4] [5].

The triazole ring proton appears as a distinctive signal in the region of 7.5-8.5 ppm, reflecting the electron-deficient nature of the heterocyclic system [3] [4] [5]. Amino group protons manifest as broad signals between 5.2-6.8 ppm, with chemical shifts influenced by hydrogen bonding and tautomeric equilibria [3] [4] [5]. The 4-methylphenyl substituent displays characteristic aromatic proton signals in the 7.0-7.8 ppm region, with the methyl group appearing as a singlet around 2.2-2.4 ppm [6].

Carbon-13 NMR spectroscopy reveals the electronic characteristics of individual carbon environments within the molecular framework. Triazole ring carbons typically resonate between 155-170 ppm for C5 and 157-162 ppm for C3, indicating the aromatic character and electron distribution within the heterocycle [3] [4] [5]. Aromatic carbons of the phenyl substituent appear in the 115-140 ppm range, with the quaternary carbon bearing the methyl substituent showing characteristic upfield shifts [3] [4] [5].

Table 4: Representative Spectroscopic Data for Triazole Derivatives

| Analysis Method | Spectral Feature | Chemical Shift/Frequency | Reference |

|---|---|---|---|

| ¹H NMR | Triazole ring proton | 7.5-8.5 ppm | [3] [4] [5] |

| ¹H NMR | Amino group NH₂ | 5.2-6.8 ppm | [3] [4] [5] |

| ¹H NMR | Aromatic CH | 7.0-7.8 ppm | [3] [4] [5] |

| ¹H NMR | Methyl group | 2.2-2.4 ppm | [6] |

| ¹³C NMR | Triazole ring carbon (C5) | 155-170 ppm | [3] [4] [5] |

| ¹³C NMR | Triazole ring carbon (C3) | 157-162 ppm | [3] [4] [5] |

Fourier transform infrared spectroscopy provides complementary structural information through vibrational analysis. The N-H stretching frequencies of amino groups appear characteristically in the 3100-3500 cm⁻¹ region, with multiple bands reflecting symmetric and antisymmetric stretching modes [7] [8] [9]. Carbon-nitrogen stretching vibrations of the triazole ring manifest in the 1520-1640 cm⁻¹ region, indicating the aromatic character and electron delocalization [7] [8] [9].

Ring breathing modes, crucial for heterocyclic identification, occur in the 900-1100 cm⁻¹ region, while carbon-hydrogen in-plane and out-of-plane deformation modes appear at 1105-1290 cm⁻¹ and 700-850 cm⁻¹ respectively [7] [8] [9]. These vibrational signatures provide definitive evidence for the triazole ring system and enable differentiation from other nitrogen-containing heterocycles.

Mass spectrometric analysis reveals fragmentation patterns characteristic of triazole derivatives. Molecular ion peaks appear as [M+H]⁺ species under positive ion electrospray conditions [10] [11] [12]. Fragmentation pathways typically involve loss of amino groups (-16 Da) and sequential breakdown of the triazole ring system through formation of three-membered diazo heterocycles [10] [11] [12]. These fragmentation patterns provide structural confirmation and enable identification of unknown triazole derivatives through mass spectral library matching.

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis represents a sophisticated computational approach for visualizing and quantifying intermolecular interactions within crystal structures. This technique maps the normalized contact distance (d_norm) onto molecular surfaces, enabling identification of short contacts and evaluation of interaction strengths [13] [14] [15] [16].

Analysis of triazole derivative crystal structures reveals that hydrogen-hydrogen interactions constitute the most abundant contact type, contributing 29.5-57.7% to the overall surface area [13] [14] [15] [16]. These interactions, characterized by distances in the 1.2-2.5 Å range, provide moderate stabilization to the crystal packing arrangement and reflect the significance of van der Waals forces in determining solid-state structure.

Hydrogen bonding interactions involving oxygen and nitrogen atoms contribute substantially to crystal stability. H⋯O/O⋯H contacts account for 12.9-33.1% of surface interactions, with distances ranging from 1.8-2.5 Å, indicating strong attractive forces [13] [14] [15] [16]. Similarly, H⋯N/N⋯H contacts contribute 15.4-19.3% to surface interactions, with comparable distance ranges and interaction strengths [13] [14] [15] [16].

Table 5: Hirshfeld Surface Analysis Parameters

| Contact Type | Percentage Contribution (%) | Distance Range (Å) | Interaction Strength | Reference |

|---|---|---|---|---|

| H⋯H interactions | 29.5-57.7 | 1.2-2.5 | Moderate | [13] [14] [15] [16] |

| H⋯O/O⋯H contacts | 12.9-33.1 | 1.8-2.5 | Strong | [13] [14] [15] [16] |

| H⋯N/N⋯H contacts | 15.4-19.3 | 2.0-2.5 | Strong | [13] [14] [15] [16] |

| H⋯C/C⋯H contacts | 4.6-18.1 | 2.5-3.0 | Weak-Moderate | [13] [14] [15] [16] |

Carbon-hydrogen interactions with aromatic systems contribute 4.6-18.1% to surface contacts, reflecting weak to moderate π-system interactions [13] [14] [15] [16]. These contacts, occurring at distances of 2.5-3.0 Å, provide additional stabilization through dispersion forces and contribute to the overall three-dimensional packing arrangement.

Fingerprint plot analysis enables visualization of specific interaction types and their relative contributions to crystal stability. The characteristic "spikes" observed in fingerprint plots for strong hydrogen bonding interactions provide quantitative assessment of contact distances and angles, facilitating comparison between related crystal structures [13] [14] [15] [16].

The Hirshfeld surface analysis confirms that N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine derivatives exhibit complex intermolecular interaction networks dominated by hydrogen bonding and complemented by weaker van der Waals forces. This analysis provides fundamental insights into structure-property relationships and enables prediction of solid-state behavior based on molecular structure.

Thermogravimetric Analysis of Hydrate-Anhydrous Phase Transitions

Thermogravimetric analysis provides critical information regarding thermal stability, phase transitions, and decomposition pathways of triazole derivatives. The thermal behavior of hydrated triazole systems exhibits characteristic multi-stage decomposition patterns reflecting the sequential loss of water molecules followed by degradation of the organic framework [1] [17] [18] [19].

Hydrated forms of 1,2,4-triazole-3,5-diamine derivatives typically exhibit initial weight loss corresponding to water elimination in the temperature range of 150-180°C [1] [17]. This dehydration process occurs through a well-defined endothermic transition, with weight loss percentages of approximately 15.4% consistent with stoichiometric water content [1]. The dehydration temperature and kinetics depend on crystal packing arrangements and hydrogen bonding strength between water molecules and the triazole framework.

Following dehydration, the anhydrous triazole undergoes thermal decomposition at elevated temperatures. The parent 3,5-diamino-1,2,4-triazole system exhibits decomposition onset around 202-205°C, proceeding through complex multi-step pathways involving amino group elimination and ring fragmentation [19] [20]. The decomposition process typically results in 85-95% weight loss, leaving minimal carbonaceous residue at elevated temperatures.

Table 6: Thermal Analysis Parameters for Triazole Systems

| Compound Type | Decomposition Temperature (°C) | Weight Loss Stage 1 (%) | Weight Loss Stage 2 (%) | Thermal Stability | Reference |

|---|---|---|---|---|---|

| 3,5-Diamino-1,2,4-triazole | 202-205 | — | 85-95 | Moderate | [19] [20] |

| Triazole hydrates | 150-180 | 15.4 (H₂O loss) | 60-75 | Low (hydrate) | [1] [17] |

| N-substituted triazoles | 160-338 | — | 70-90 | Variable | [21] [22] |

| Metal-triazole complexes | 200-250 | 10-20 | 40-60 | High | [14] [15] |

Substituted triazole derivatives exhibit variable thermal stability depending on the nature and position of substituents. N-substituted systems show decomposition temperatures ranging from 160-338°C, with electron-withdrawing groups generally decreasing thermal stability while electron-donating substituents provide enhanced stability [21] [22]. The 4-methylphenyl substituent in N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine is expected to provide moderate thermal stabilization through aromatic conjugation and steric protection of the triazole ring.

Differential scanning calorimetry complements thermogravimetric analysis by providing information regarding phase transitions, crystallization behavior, and decomposition enthalpies. The glass transition temperatures of triazole-containing polymers range from 138-190°C, reflecting the influence of molecular flexibility and intermolecular interactions on thermal properties [18].

The thermal analysis data demonstrates that hydrate formation significantly influences the thermal behavior of triazole derivatives. The requirement for initial dehydration reduces the effective thermal stability window and necessitates careful consideration of storage conditions and processing parameters. Understanding these thermal characteristics enables optimization of synthetic procedures, purification protocols, and long-term stability assessment for pharmaceutical and materials applications.